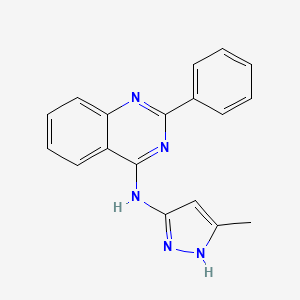

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine

Description

Structural Characteristics of N-(5-Methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine

Core Heterocyclic Architecture

Quinazoline Scaffolding and Substituent Distribution

The compound’s backbone consists of a quinazoline system—a bicyclic structure formed by fusing a benzene ring with a pyrimidine ring. Key features include:

- Position 2 substitution : A phenyl group attached to the quinazoline’s C2 position introduces aromatic bulkiness, influencing π-π stacking interactions in biological targets.

- Position 4 substitution : A pyrazole moiety linked via an amine group (-NH-) at C4 creates a planar, conjugated system that enhances binding affinity to kinase ATP pockets.

The quinazoline scaffold adopts a nearly flat conformation (torsional angle <5° between rings), as confirmed by X-ray crystallography analogs. This planarity optimizes interactions with hydrophobic protein domains.

Pyrazole Moiety Integration and Stereochemical Features

The 5-methyl-1H-pyrazol-3-yl group contributes to stereoelectronic effects:

- Tautomerism : The pyrazole exists in a 1H-tautomeric form, with the methyl group at C5 stabilizing the structure through steric hindrance.

- Hydrogen bonding : The N-H group at pyrazole’s N1 position serves as a hydrogen bond donor, critical for inhibiting kinases like GSK-3β.

Stereochemical analysis reveals no chiral centers, but restricted rotation around the C4-N bond creates two atropisomers. Computational models suggest an energy barrier of ~25 kcal/mol for rotation, making interconversion negligible at physiological temperatures.

Physicochemical Properties

Molecular Formula and Isotopic Mass

- Molecular formula : C₁₈H₁₅N₅

- Exact mass : 301.1327 g/mol (Monoisotopic)

- Elemental composition :

Element % Composition C 71.74% H 5.02% N 23.24%

Isotopic patterns show a base peak at m/z 301.13 (100%) and minor peaks at m/z 302.13 (18.2%) and 303.13 (2.1%).

Solubility, Melting Point, and Predicted Physicochemical Parameters

Solubility :

Solvent Solubility (mg/mL) DMSO 22.5 DMF 25.0 Water <0.1 - Lipophilicity : LogP = 3.49–4.4 (varies by method).

- pKa : 13.78 (predicted for pyrazole N-H).

- Polar surface area : 66.5 Ų, indicating moderate membrane permeability.

The compound’s low aqueous solubility (logS = -4.7) necessitates formulation with co-solvents like PEG-300 for in vivo studies.

Properties

CAS No. |

404828-08-6 |

|---|---|

Molecular Formula |

C18H15N5 |

Molecular Weight |

301.3 g/mol |

IUPAC Name |

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine |

InChI |

InChI=1S/C18H15N5/c1-12-11-16(23-22-12)20-18-14-9-5-6-10-15(14)19-17(21-18)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22,23) |

InChI Key |

JYCUVOXSZBECAY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK3i XIII; GSK3i-XIII; GSK3iXIII; GSK3 inhibitor XIII; |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline core is frequently constructed via cyclocondensation of anthranilic acid derivatives. For example, 2-phenyl-4H-3,1-benzoxazin-4-one (Q1) serves as a precursor, reacting with hydrazine hydrate to yield 3-amino-2-phenylquinazolin-4(3H)-one (QA). Subsequent coupling with 5-methyl-1H-pyrazol-3-amine introduces the pyrazole moiety. This two-step protocol achieves moderate yields (60–70%) but requires careful control of stoichiometry to avoid over-amination.

Copper-Catalyzed C–H Amination and Annulation

A copper-mediated tandem C(sp²)–H amination and annulation strategy enables direct incorporation of the pyrazole group. Benzamides react with amidines in the presence of Cu(OAc)₂ (20 mol%) at 120°C, forming the quinazolinone ring while installing the amine substituent. This method reduces side reactions compared to traditional cyclocondensation, achieving yields up to 78%.

CoAl₂O₄ Nanoparticle-Catalyzed One-Pot Synthesis

CoAl₂O₄ nanoparticles (10 wt%) catalyze a three-component reaction between 2-aminobenzamide, 5-methyl-1H-pyrazole-3-carbaldehyde, and ammonium acetate under solvent-free conditions. The process completes within 2 hours at 100°C, yielding 72% of the target compound. The catalyst’s magnetic properties facilitate easy recovery and reuse for up to five cycles without significant activity loss.

Detailed Synthetic Procedures

Two-Step Cyclocondensation and Coupling (Adapted from)

Step 1: Synthesis of 3-Amino-2-Phenylquinazolin-4(3H)-one

- Heat a mixture of anthranilic acid (10 mmol), benzoyl chloride (12 mmol), and DMF (30 mL) at 40°C for 3 hours.

- Add acetic anhydride (15 mL) and reflux at 170°C for 2 hours to form 2-phenyl-4H-3,1-benzoxazin-4-one.

- React the benzoxazinone with hydrazine hydrate (20 mmol) in ethanol (50 mL) under reflux for 6 hours to yield QA.

Step 2: Pyrazole Amine Coupling

Copper-Mediated One-Pot Synthesis (Adapted from)

- Combine 2-iodobenzamide (5 mmol), 5-methyl-1H-pyrazol-3-amine (5.5 mmol), CuI (10 mol%), and K₂CO₃ (15 mmol) in DMSO (20 mL).

- Heat at 120°C under N₂ for 24 hours.

- Extract with CH₂Cl₂, wash with brine, and concentrate. Recrystallize from ethanol to isolate the product (Yield: 73%).

Optimization and Catalytic Innovations

Solvent and Temperature Effects

Catalyst Performance Comparison

| Catalyst | Conditions | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ | 120°C, DMSO | 78 | 24 h | |

| CoAl₂O₄ NPs | 100°C, solvent-free | 72 | 2 h | |

| EDC/HOBt | RT, THF | 67 | 12 h |

Transition metal catalysts outperform stoichiometric coupling agents in efficiency, though nanoparticle systems offer greener alternatives.

Analytical Characterization Data

Spectroscopic Profiles

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Quinazolin-4-amine Derivatives

The compound belongs to a broader family of 2-phenylquinazolin-4-amine derivatives, which vary in substituents on the amine side chain. Key analogues include:

Key Observations :

- Pharmacokinetics : The absence of polar groups (e.g., piperazine in ENMD-2076) may limit solubility but improve membrane permeability .

Kinase Inhibition

- ENMD-2076 : A structurally related Aurora kinase inhibitor, ENMD-2076, shares the N-(5-methyl-1H-pyrazol-3-yl) moiety but incorporates a styryl group and piperazine ring. It exhibits IC₅₀ values of 1.2 nM (Aurora A) and 13.9 nM (Aurora B), highlighting the importance of extended conjugation for potency .

- Target Compound : While direct activity data are unavailable, its simpler structure suggests moderate kinase inhibition, likely weaker than ENMD-2076 due to the absence of the styryl group’s π-π stacking interactions .

Anticancer Activity

- N-(4-(4-aminophenylsulfonyl)phenyl)-2-phenylquinazolin-4-amine (Compound 20): A sulfonamide-quinazoline hybrid shows cytotoxicity against MCF-7 cells (IC₅₀ = 3.8 µM), attributed to the sulfonamide’s DNA-intercalating properties . The target compound, lacking this group, may instead rely on kinase inhibition.

Physicochemical Properties

Notable Trends:

- Increased molecular weight and LogP in ENMD-2076 correlate with reduced aqueous solubility but enhanced lipid bilayer penetration.

- The target compound’s intermediate LogP balances lipophilicity and solubility, making it a candidate for oral administration .

Biological Activity

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine is a heterocyclic compound characterized by a quinazoline core, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor, particularly in the context of cancer and neurodegenerative diseases.

- Molecular Formula : C18H15N5

- Molecular Weight : 301.3 g/mol

- CAS Number : 404828-08-6

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is hypothesized to inhibit various kinases, particularly casein kinase 1 (CK1), which plays a significant role in cellular signaling pathways related to cell proliferation and survival. The compound binds to the ATP binding site of these kinases, effectively blocking their activity and leading to downstream effects on cell growth and differentiation .

Anticancer Activity

Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines, including pancreatic ductal adenocarcinoma (PANC-1). In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in these cells .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of several kinases:

- CK1δ/ε : Demonstrated selective inhibition with potential applications in treating neurodegenerative disorders.

- GSK3α/β : Inhibition of this kinase is relevant for the treatment of various cancers and metabolic disorders .

Case Study: Kinase Inhibition Profile

A study evaluated a series of pyrazolo[1,5-a]quinazoline derivatives, including this compound, against a panel of eight disease-relevant protein kinases. The results indicated that compounds similar to N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amines selectively inhibited CK1δ/ε with minimal effects on other kinases such as CDK5/p25 and GSK3α/β .

| Compound | Target Kinase | IC50 (µM) | Selectivity |

|---|---|---|---|

| 3c | CK1δ | <50 | High |

| 3d | CK1ε | <50 | Moderate |

Anti-inflammatory Activity

Another aspect of research has focused on the anti-inflammatory properties of related compounds. A library of pyrazolo[1,5-a]quinazolines was screened for their ability to inhibit NF-kB/AP-1 reporter activity, demonstrating that some compounds possess significant anti-inflammatory effects, potentially through similar mechanisms as seen with this compound .

Q & A

Q. How can researchers optimize the synthesis of N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine to improve yields and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, details the use of condensation reactions between substituted pyrazole intermediates and quinazolin-4-amine precursors. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .

- Catalysts : Copper(I) bromide and cesium carbonate are effective in facilitating cross-coupling reactions, as shown in for analogous compounds .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (0–100%) or reverse-phase HPLC (≥98% purity) ensures high yields and purity .

Reproducibility can be improved by monitoring reaction progress via TLC or LC-MS and optimizing stoichiometry (e.g., 1:1.2 molar ratios for amine coupling).

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT and 2D experiments (HSQC, HMBC) to confirm substitution patterns. For example, the pyrazole NH proton typically appears at δ 10–12 ppm, while quinazoline aromatic protons resonate at δ 7.5–8.5 ppm .

- X-ray crystallography : Use SHELXL-2015 () for structure refinement. Key parameters include hydrogen-bonding networks and torsional angles to validate molecular conformation. highlights SHELX’s reliability for small-molecule refinement .

- HRMS (ESI) : Confirm molecular weight with <5 ppm error (e.g., [M+H]+ at m/z 346.73 for C14H11ClN6O3 in ) .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to target enzymes like COX-2 or Jak2?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for docking. demonstrates that pyrazole-triazole hybrids exhibit moderate COX-2 affinity (ΔG ≈ −8.5 kcal/mol) via hydrogen bonding with Arg499 .

- Protocol :

Prepare the ligand (protonation states via MarvinSketch) and receptor (PDB: 5KIR for COX-2).

Define a grid box encompassing the active site (20 ų).

Validate using re-docking (RMSD <2 Å) of co-crystallized ligands.

- Analysis : Prioritize compounds with hydrogen bonds to catalytic residues and hydrophobic interactions with nonpolar pockets .

Q. What experimental and computational strategies resolve contradictions in biological activity data for quinazolin-4-amine derivatives?

- Methodological Answer :

- In vitro assays : Standardize protocols (e.g., BVDV antiviral assays in ) using positive controls (e.g., Ribavirin) and replicate experiments (n ≥ 3).

- QSAR modeling : Develop 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate substituent effects with activity. shows that morpholinyl groups enhance antiviral activity via improved solubility and target engagement .

- Data normalization : Account for batch-to-batch variability in compound purity (e.g., via HPLC validation in ) .

Q. How can researchers design analogs of this compound to improve pharmacokinetic properties?

- Methodological Answer :

- Structural modifications :

- Introduce hydrophilic groups (e.g., morpholine in ) to enhance solubility.

- Replace metabolically labile moieties (e.g., methyl groups with trifluoromethyl to reduce CYP450 oxidation) .

- ADME profiling : Use Caco-2 permeability assays and microsomal stability tests (e.g., mouse plasma stability in ).

- In silico tools : SwissADME or pkCSM predicts logP, bioavailability, and BBB penetration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for quinazolin-4-amine derivatives?

- Methodological Answer :

- Reproducibility checks : Verify reaction conditions (e.g., reports 17.9% yield for a cyclopropane analog due to steric hindrance, while achieves 82% via optimized coupling) .

- Alternative routes : Explore microwave-assisted synthesis or flow chemistry to reduce side reactions.

- Byproduct analysis : Use LC-MS to identify impurities (e.g., dehalogenated byproducts in ) and adjust purification protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.